molecular formula C10H15NO B13890841 (3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile

Cat. No.: B13890841
M. Wt: 165.23 g/mol
InChI Key: VILTYDDIGXXGBZ-UHFFFAOYSA-N
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Description

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile is a nitrile derivative of pinonic acid (CAS 473-72-3), a chiral cyclobutane compound synthesized from α-pinene, a terpene-derived precursor . The core structure consists of a cyclobutane ring substituted with two methyl groups at the 2-position, an acetyl group at the 3-position, and an acetonitrile (-CH₂CN) moiety. Its molecular formula is C₁₁H₁₅NO₂, distinguishing it from pinonic acid (C₁₀H₁₆O₃) by the replacement of the carboxylic acid (-COOH) with a nitrile group (-CN).

This compound is of interest due to the structural rigidity of the cyclobutane ring and the reactivity of the nitrile group, which may enable applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2-(3-acetyl-2,2-dimethylcyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILTYDDIGXXGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863302
Record name (3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of 2,2-dimethylcyclobutane derivatives, often starting from 2,2-dimethyl-3-ethylcyclobutaneacetic acid or related precursors. Key steps include:

  • Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).
  • Subsequent nucleophilic substitution reactions to introduce desired functional groups.
  • Use of potassium thiocyanate (KSCN) and amines to form thiourea derivatives in related compounds, demonstrating the versatility of the cyclobutyl scaffold in functional group transformations.

Specific Reported Procedure

A representative synthesis reported by Yan-bai Yi et al. involves the following steps:

Step Reagents & Conditions Description
1 2,2-Dimethyl-3-ethylcyclobutaneacetic acid + SOCl₂ (4.5 mL) Reflux in dichloromethane for 4 hours to form acid chloride intermediate.
2 Removal of excess SOCl₂ by decompression distillation Preparation for subsequent nucleophilic substitution.
3 Acid chloride + KSCN in acetonitrile (30 mL) Stirring at room temperature for 4 hours to form thiocyanate intermediate.
4 Addition of aniline and reflux for 7 hours Formation of thiourea derivative via nucleophilic attack.
5 Work-up involves removal of solvent and extraction Isolation of product for purification and characterization.

This sequence, while focused on thiourea derivatives, illustrates the approach to functionalizing the cyclobutyl ring and acyl side chains, which can be adapted for the synthesis of this compound by appropriate substitution of nucleophiles and reaction conditions.

Analytical Data Supporting Synthesis

Nuclear Magnetic Resonance (NMR)

  • ^1H and ^13C NMR spectroscopy confirm the presence of the acetyl and acetonitrile groups attached to the cyclobutyl ring.
  • Chemical shifts and coupling constants are consistent with the expected semi-chair conformation of the 2,2-dimethylcyclobutane fragment.

X-ray Crystallography

  • Single crystal X-ray diffraction studies on related cyclobutyl derivatives confirm the non-planar semi-chair conformation of the cyclobutane ring.
  • Bond lengths and angles are consistent with the proposed structures, indicating successful functionalization.

Infrared (IR) Spectroscopy

  • IR spectra show characteristic absorption bands for the carbonyl (C=O) stretch of the acetyl group (~1700 cm⁻¹) and the nitrile (C≡N) stretch (~2200 cm⁻¹), confirming the presence of both functionalities.

Summary Table of Key Preparation Steps and Conditions

Preparation Step Reagents/Conditions Outcome/Notes Reference
Acid chloride formation SOCl₂, reflux, dichloromethane Conversion of carboxylic acid to acid chloride
Nucleophilic substitution (thiocyanate) KSCN, acetonitrile, room temp Formation of thiocyanate intermediate
Amine addition and reflux Aniline, reflux Formation of thiourea derivative (analogous step)
Photolysis studies UV radiation (280-400 nm) Insight into ring stability and isomerization
Purification HPLC with C18 column, rotary evaporation Isolation and characterization of products

Chemical Reactions Analysis

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile and related compounds:

Compound Name Molecular Formula Functional Group Core Structure Key Features
This compound C₁₁H₁₅NO₂ Nitrile (-CN) Cyclobutane Rigid cyclobutane ring; nitrile group enhances electrophilicity
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide C₁₇H₂₃NO₂ Amide (-CONH-) Cyclobutane Hydrogen-bonding capacity via amide group; chiral centers
1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl-thiourea C₁₆H₂₀N₂OS Thiourea (-NHCSS-) Cyclobutane Bioactive potential; sulfur atom enables diverse reactivity
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₇ClN₂O Nitrile (-CN), Ketone Phenyl-substituted butane Aromatic chlorophenyl group; ketone-nitrile conjugation
Pinonic Acid (Parent compound) C₁₀H₁₆O₃ Carboxylic acid (-COOH) Cyclobutane Chiral precursor for derivatives; hydrogen-bonding donor

Biological Activity

(3-Acetyl-2,2-dimethylcyclobutyl)acetonitrile is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and toxicological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NC_8H_{13}N, and it features a cyclobutyl ring with acetyl and acetonitrile substituents. Its unique structure may influence its interaction with biological systems.

Property Value
Molecular FormulaC8H13N
Molecular Weight139.20 g/mol
IUPAC Name3-Acetyl-2,2-dimethylcyclobutylacetonitrile
SMILESCC(=O)C1(CC1(C)C)C#N

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing signaling pathways.

Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In preclinical models, these derivatives have shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Toxicological Studies

A study investigating the toxicological effects of compounds derived from α-pinene, including this compound, revealed that exposure can lead to oxidative stress in lung epithelial cells. This study reported decreased cellular proliferation and increased oxidative stress markers at high concentrations.

Case Studies

  • Inflammation Model : In a controlled experiment using murine models of inflammation, administration of this compound derivatives resulted in a significant reduction in pro-inflammatory cytokines compared to the control group.
  • Oxidative Stress Study : A study assessing the impact of α-pinene-derived secondary organic aerosols found that exposure to this compound led to notable increases in oxidative stress markers in bronchial epithelial cells.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Clinical Trials : To assess the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : To better understand the molecular interactions and pathways influenced by this compound.
  • Development of Derivatives : Exploring modifications to enhance its therapeutic potential while minimizing toxicity.

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